molecular formula C13H14N4O2S B2859124 2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid CAS No. 704875-04-7

2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid

Cat. No. B2859124
M. Wt: 290.34
InChI Key: BHEVJCPGHPYCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid” is a chemical compound with the molecular formula C13H14N4O2S . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring attached to a benzimidazole ring via a sulfur atom . The molecular weight is 290.34 .

Scientific Research Applications

Antimicrobial Applications

Compounds related to 2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid have shown considerable antimicrobial activity. For instance, benzimidazole heterocycles incorporating thiadiazole moiety have been evaluated for their antimicrobial efficacy, indicating potential as antimicrobial agents (Fahmy et al., 2001). Moreover, novel heterocycles, including those with azolo-as-triazine structures, have been synthesized and identified for specific antimicrobial activities (Novinson et al., 1976). These studies underline the potential of such compounds in combating various microbial pathogens.

Insecticidal Applications

Research on compounds containing the [1,2,4]triazolo[4,3-a]benzimidazol moiety has also explored their utility as insecticides. For example, innovative heterocycles incorporating a thiadiazole moiety have been assessed against the cotton leafworm, Spodoptera littoralis, showing promise as insecticidal agents (Fadda et al., 2017).

Applications in Organic Synthesis

These compounds are valuable in organic synthesis, particularly in creating β-azolyl propanoic acid derivatives, which are prevalent in biologically active molecules and pharmaceuticals. The oxidative heteroarylation of unactivated C(sp3)-H bonds with azole C(sp2)-H bonds, facilitated by copper or nickel catalysis, exemplifies the rapid synthesis of these derivatives (Tan et al., 2017).

properties

IUPAC Name

2-[(4-ethyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-3-16-9-6-4-5-7-10(9)17-12(16)14-15-13(17)20-8(2)11(18)19/h4-8H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEVJCPGHPYCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N3C1=NN=C3SC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid

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